molecular formula C20H15N3O7S B3929374 2-[(3-{[(4-nitrophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid

2-[(3-{[(4-nitrophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid

Cat. No. B3929374
M. Wt: 441.4 g/mol
InChI Key: GTBLCBPMFVKSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-{[(4-nitrophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid, also known as NBD-Cl, is a chemical compound that has been extensively used in scientific research. This compound is a fluorescent probe that is commonly used to label proteins, peptides, and other biomolecules. The use of NBD-Cl has been widespread due to its unique properties, such as high sensitivity, selectivity, and stability.

Mechanism of Action

2-[(3-{[(4-nitrophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid is a fluorescent probe that works by covalently binding to amino groups on biomolecules. Once bound, the compound emits a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. The emission spectrum of this compound is dependent on the environment of the bound molecule, which allows for the detection of conformational changes or binding events.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. The compound is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of this compound in living cells can alter the behavior of the labeled biomolecule, which may impact the results of experiments.

Advantages and Limitations for Lab Experiments

The use of 2-[(3-{[(4-nitrophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid in lab experiments has several advantages. Firstly, the compound is highly sensitive and selective, which allows for the detection of low concentrations of labeled biomolecules. Additionally, this compound is stable and can be used in a variety of experimental conditions. However, the use of this compound in living cells can be challenging due to the potential for toxicity or interference with cellular processes. Additionally, the covalent binding of this compound to biomolecules can alter the behavior of the labeled molecule, which may impact the results of experiments.

Future Directions

There are several future directions for the use of 2-[(3-{[(4-nitrophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid in scientific research. Firstly, the development of new synthetic methods for this compound may improve the yield and purity of the compound. Additionally, the use of this compound in combination with other fluorescent probes may allow for the visualization of multiple biomolecules simultaneously. Furthermore, the development of new techniques for the detection and analysis of this compound fluorescence may improve the sensitivity and accuracy of experiments. Finally, the use of this compound in in vivo imaging may provide new insights into the behavior of biomolecules in living organisms.

Scientific Research Applications

2-[(3-{[(4-nitrophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid has been extensively used in scientific research as a fluorescent probe. The compound has been used to label proteins, peptides, and other biomolecules, which allows for the visualization and tracking of these molecules in living cells. This compound has also been used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. Additionally, this compound has been used to study the kinetics and thermodynamics of protein folding and unfolding.

properties

IUPAC Name

2-[[3-[(4-nitrophenyl)sulfonylamino]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7S/c24-19(21-18-7-2-1-6-17(18)20(25)26)13-4-3-5-14(12-13)22-31(29,30)16-10-8-15(9-11-16)23(27)28/h1-12,22H,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBLCBPMFVKSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.